molecular formula C19H16N2O2S B13141150 N,N-Diphenyl-N'-(phenylsulfonyl)formimidamide

N,N-Diphenyl-N'-(phenylsulfonyl)formimidamide

Cat. No.: B13141150
M. Wt: 336.4 g/mol
InChI Key: OMHRQWBUDPPCDC-CAPFRKAQSA-N
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Description

N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of both diphenyl and phenylsulfonyl groups attached to a formimidamide core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide typically involves the reaction of diphenylamine with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide follows similar synthetic routes but with optimized reaction conditions to ensure higher efficiency and yield. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield sulfonyl derivatives, while reduction reactions produce sulfides. Substitution reactions result in the formation of new compounds with different functional groups replacing the phenylsulfonyl group .

Mechanism of Action

The mechanism by which N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide exerts its effects involves interactions with various molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological molecules, leading to changes in their structure and function. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide stands out due to its unique combination of diphenyl and phenylsulfonyl groups attached to a formimidamide core. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields of research .

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

N'-(benzenesulfonyl)-N,N-diphenylmethanimidamide

InChI

InChI=1S/C19H16N2O2S/c22-24(23,19-14-8-3-9-15-19)20-16-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H/b20-16+

InChI Key

OMHRQWBUDPPCDC-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(/C=N/S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)N(C=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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